N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-28-17-6-4-16(5-7-17)24-8-10-25(11-9-24)20(27)19(26)23-18-12-15(21)3-2-14(18)13-22/h2-7,12H,8-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDFGPRCHGZSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form the 4-(4-methoxyphenyl)piperazine intermediate.
Introduction of the Chloro-Cyanophenyl Group: This intermediate is then reacted with 5-chloro-2-cyanobenzoyl chloride in the presence of a base such as triethylamine to introduce the chloro-cyanophenyl group.
Formation of the Oxoacetamide Linkage: The final step involves the reaction of the resulting compound with oxalyl chloride to form the oxoacetamide linkage, completing the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The compound’s effects on cellular pathways can lead to changes in signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Acetamides
Table 1: Key Structural and Physical Properties
Key Observations :
- Molecular Weight: The target compound is expected to have a higher molecular weight (~450) compared to analogs due to the cyano and chloro substituents.
- Thermal Stability : Piperazine-containing analogs in exhibit high melting points (269–303°C), suggesting the target compound may similarly resist thermal degradation .
- Substituent Effects: The 4-methoxyphenyl group (common in compounds 13, 17, and 18 in ) correlates with improved binding to hydrophobic enzyme pockets . The 5-chloro-2-cyanophenyl group in the target compound may enhance electron-deficient character compared to halogenated phenyl groups in (e.g., 3h: 4-chlorophenyl) .
Table 2: Comparative Pharmacological Profiles
Key Insights :
- Enzyme Inhibition : Compounds with the 4-(4-methoxyphenyl)piperazin-1-yl group (e.g., ’s compound 13) show MMP inhibitory activity, suggesting the target compound may share this mechanism .
- Antimalarial Activity: While the target compound lacks a quinoline ring (critical in ’s antimalarial agents), its chloro-substituted phenyl group may confer mild antiparasitic properties .
Biological Activity
N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chloro-cyanophenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Piperazine moiety : Known for its affinity to various neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Oxoacetamide linkage : Enhances the compound's stability and biological activity.
The molecular formula is with a molecular weight of 398.84 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The piperazine ring facilitates binding to serotonin (5-HT) and dopamine receptors, which are crucial in modulating mood, cognition, and behavior.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters in the synaptic cleft.
Antidepressant Potential
Several studies have investigated the antidepressant-like effects of compounds with similar structures. For instance, derivatives containing piperazine have shown significant activity in various animal models of depression. The modulation of serotonin pathways is a key factor in these effects.
Anticancer Activity
Research indicates that compounds with similar scaffolds exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and inhibition of cell proliferation through receptor-mediated pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In Vitro Evaluation | A study evaluated the compound's effect on various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity. |
| Receptor Binding Assays | Binding affinity assays showed that the compound has a high affinity for 5-HT receptors, supporting its potential as an antidepressant. |
| Antimicrobial Screening | Tests against common bacterial strains indicated moderate antibacterial activity, suggesting further exploration for therapeutic applications in infectious diseases. |
Q & A
Q. What are the critical synthetic steps for N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide?
The synthesis typically involves:
- Substitution reactions : Reacting 5-chloro-2-cyanoaniline with chloroacetyl chloride to form the acetamide backbone.
- Piperazine coupling : Introducing the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) to ensure proper ring formation .
- Oxoacetamide formation : Condensation of intermediates with oxalyl chloride or activated esters, monitored by TLC for completion .
Key considerations : Use anhydrous solvents to prevent hydrolysis, and purify intermediates via column chromatography to avoid side products.
Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., 4-methoxyphenyl at δ 3.8 ppm for OCH₃) and amide carbonyl signals (δ ~165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z ~452) and detect fragmentation patterns .
- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) validate functional groups .
Q. How stable is this compound under standard laboratory storage conditions?
- Thermal stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres to prevent oxidation of the piperazine ring .
- Solubility : Moderately soluble in DMSO or DMF but unstable in aqueous solutions (pH < 5 or > 9 causes hydrolysis of the acetamide bond) .
- Light sensitivity : Protect from UV exposure to avoid cyanophenyl degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintain 70–80°C during piperazine coupling to balance reaction rate and byproduct formation .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time from 24h to 8h .
- Solvent systems : Replace DMF with acetonitrile for better solubility of aromatic intermediates, improving yields by ~15% .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Piperazine modifications : Substitute 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance receptor affinity. For example, 4-fluorophenyl analogs show 2x higher activity in serotonin receptor assays .
- Cyanophenyl replacements : Test 2-cyano vs. 2-nitro groups to assess impact on solubility and metabolic stability .
- Bioisosteres : Replace the oxoacetamide group with thioacetamide to evaluate resistance to enzymatic hydrolysis .
Q. How should researchers address contradictory data in biological activity assays?
- Purity verification : Re-run assays with HPLC-purified compound (>98% purity) to exclude impurities mimicking activity .
- Assay conditions : Standardize cell lines (e.g., HEK-293 for GPCR studies) and control for pH/temperature variations .
- Statistical validation : Use triplicate experiments with blinded controls to confirm reproducibility .
Q. What advanced techniques characterize degradation products under stress conditions?
- Forced degradation studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24h.
- LC-MS analysis : Identify major degradation products (e.g., hydrolyzed piperazine or cleaved cyanophenyl fragments) .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under accelerated storage .
Q. What is the hypothesized role of the piperazine moiety in biological activity?
Q. How can in vitro assays elucidate the compound’s mechanism of action?
- Enzyme inhibition : Test against kinases (e.g., PKA, PKC) using fluorescence polarization assays with IC₅₀ determination .
- Cellular uptake : Use radiolabeled compound (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .
- Receptor profiling : Screen against a panel of 50+ GPCRs via calcium flux assays to identify off-target effects .
Q. What computational methods support the design of derivatives with improved pharmacokinetics?
- Molecular docking : Simulate binding to CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
- QSAR modeling : Correlate logP values (2.5–3.5) with BBB permeability using partial least squares regression .
- ADMET prediction : Use SwissADME or pkCSM to optimize solubility (>50 µg/mL) and reduce hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
